

Spectral Data Comparison: 4-Formyl-2,6-dimethylbenzoic Acid and Structural Analogs

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Compound of Interest

Compound Name: **4-Formyl-2,6-dimethylbenzoic acid**

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectral Characteristics of Substituted Formylbenzoic Acids

In the realm of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. **4-Formyl-2,6-dimethylbenzoic acid**, a bespoke building block, presents a unique substitution pattern on the benzene ring. Due to its specialized nature, publicly available experimental spectral data is limited. This guide provides a comparative analysis of its predicted spectral properties against the well-documented spectral data of two structurally related and commercially available alternatives: 4-Formylbenzoic acid and 4-Formyl-2-methylbenzoic acid. This comparison will aid researchers in predicting the spectral behavior of **4-Formyl-2,6-dimethylbenzoic acid** and in the identification of related structures.

Comparative Spectral Data

The following tables summarize the available and predicted spectral data for **4-Formyl-2,6-dimethylbenzoic acid** and its structural analogs. This side-by-side comparison highlights the expected shifts and fragmentation patterns based on the substitution on the aromatic ring.

Table 1: ^1H NMR Spectral Data (Predicted vs. Experimental)

Compound	Aromatic Protons (ppm)	Aldehyde Proton (ppm)	Carboxylic Acid Proton (ppm)	Methyl Protons (ppm)	Solvent	Data Source
4-Formyl-2,6-dimethylbenzoic acid	~7.7 (s, 2H)	~10.0 (s, 1H)	~13.0 (s, 1H)	~2.5 (s, 6H)	N/A	Predicted
4-Formylbenzoic acid	8.04-8.17 (m, 4H)	10.14	13.5	N/A	DMSO-d ₆	Experimental
4-Formyl-2-methylbenzoic acid	7.8-8.2 (m, 3H)	~9.9	~13.0	~2.6 (s, 3H)	N/A	Predicted

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

Compound	Carboxylic Carbonyl (ppm)	Aldehyde Carbonyl (ppm)	Aromatic Carbons (ppm)	Methyl Carbons (ppm)	Solvent	Data Source
4-Formyl-2,6-dimethylbenzoic acid	~168	~192	~130-145	~20	N/A	Predicted
4-Formylbenzoic acid	166.8	193.1	130.1, 130.4, 135.9, 139.4	N/A	DMSO-d ₆	Experimental
4-Formyl-2-methylbenzoic acid	~167	~192	~128-142	~21	N/A	Predicted

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Ionization Method	Data Source
4-Formyl-2,6-dimethylbenzoic acid	C ₁₀ H ₁₀ O ₃	178.18	178 (M+), 161, 133	N/A	Predicted
4-Formylbenzoic acid	C ₈ H ₆ O ₃	150.13	150 (M+), 149, 121, 93, 65[1]	Electron Ionization	Experimental[1]
4-Formyl-2-methylbenzoic acid	C ₉ H ₈ O ₃	164.16	164 (M+), 147, 119, 91	N/A	Predicted

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard operating procedures for obtaining high-quality spectral data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
- **Instrument Setup:** The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.^[2] Before data acquisition, the instrument is locked to the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
- **¹H NMR Acquisition:** A standard one-pulse experiment is used. For quantitative results, a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest should be set (typically 1-5 seconds). A 30° or 45° pulse angle is often used to minimize saturation effects.^[3] The number of scans can range from 8 to 64, depending on the sample concentration.
- **¹³C NMR Acquisition:** A proton-decoupled one-pulse experiment is typically performed to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are often required. A relaxation delay is also important for quantitative analysis, especially for quaternary carbons.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase correction and baseline correction are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

- Attenuated Total Reflectance (ATR): This is a common and simple method for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).[4] Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded and ratioed against the background.
- KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] The mixture should be homogenous. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . The data is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

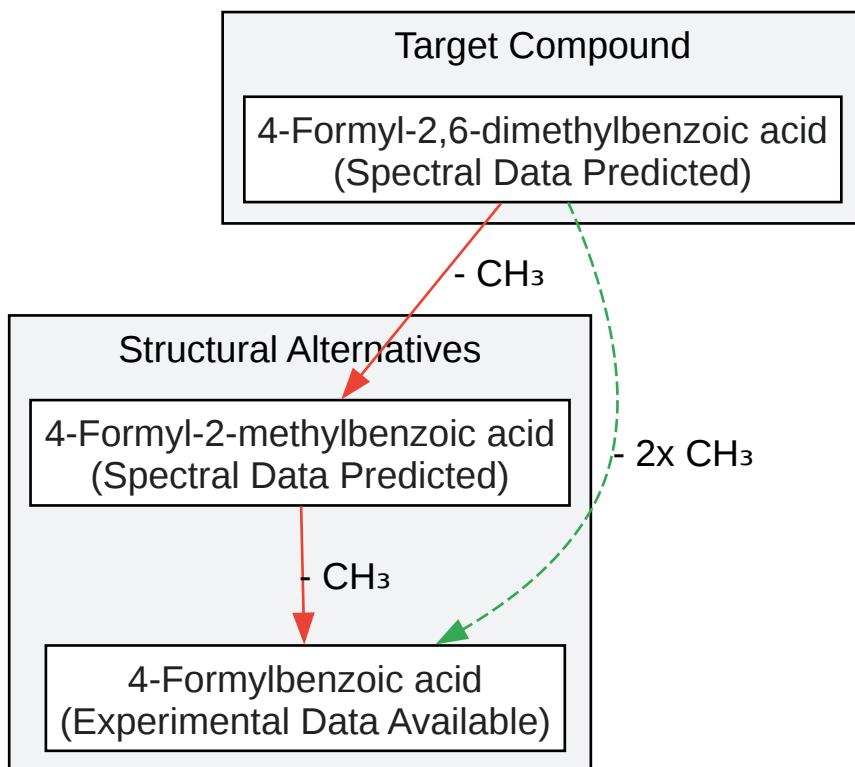
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: For volatile and thermally stable compounds, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[5] The sample is heated to promote vaporization into the ion source.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the ejection of an electron from the molecule, forming a molecular ion (M^+). The excess energy from this process leads to fragmentation of the molecular ion.[6][7]
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z .

Visualization

The following diagram illustrates the structural relationships between the target compound and its analogs, providing a visual representation of the comparative framework.



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Caption: Structural relationship of the target compound to its analogs.

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